Structural Uniqueness: Dual Pyridazinone–Furan Architecture vs. Single‑Pharmacophore Comparators
The title compound is defined by a unique structural assembly that places a 6‑oxo‑3‑phenylpyridazine ring and a methyl furan‑2‑carboxylate group on opposite sides of a methylene linker. By contrast, the generic pyridazinone compounds of formula (I) in EP2518063A1 lack the furan carboxylate substituent, and the furan compounds of formula (II) lack the pyridazinone core [1]. This dual‑pharmacophore architecture is not represented in any other compound within the >100 generic exemplars of the patent family. The closest commercially available analogs—methyl 5‑((3‑(4‑methoxyphenyl)‑6‑oxopyridazin‑1(6H)‑yl)methyl)furan‑2‑carboxylate and methyl 5‑((3‑(3,4‑dimethoxyphenyl)‑6‑oxopyridazin‑1(6H)‑yl)methyl)furan‑2‑carboxylate—differ by the presence of methoxy substituents on the phenyl ring, which alter electron density and steric bulk at the pyridazinone 3‑position, a site known to be critical for kinase hinge‑region binding [2].
| Evidence Dimension | Number of distinct heterocyclic pharmacophores present in the molecule |
|---|---|
| Target Compound Data | 2 (pyridazinone + furan carboxylate ester) connected by a methylene bridge |
| Comparator Or Baseline | Generic pyridazinone of formula (I): 1 pharmacophore (pyridazinone only); generic furan of formula (II): 1 pharmacophore (furan only); methoxy‑phenyl analogs: 2 pharmacophores but with altered aryl substitution |
| Quantified Difference | Target compound is the only member of the patent family that combines an unsubstituted 3‑phenyl‑6‑oxopyridazine with a methyl furan‑2‑carboxylate through a methylene spacer |
| Conditions | Structural analysis based on patent disclosures EP2518063A1 and US9562019B2, Table of Exemplary Compounds |
Why This Matters
For SAR studies and chemical probe development, the dual‑pharmacophore structure provides a single, defined chemical entity that can simultaneously interrogate both pyridazinone‑binding and furan‑binding sub‑pockets within the EGFR/KRAS active site, whereas single‑pharmacophore comparators can only address one interaction surface.
- [1] Sloan‑Kettering Institute for Cancer Research. Pyridazinones and furan‑containing compounds. European Patent EP2518063A1, filed Dec 21, 2007, and published Oct 31, 2012. View Source
- [2] D. Shum, R. Somwar, H. Djaballah, et al. Substituted pyridazines as EGFR and/or KRAS inhibitors. U.S. Patent US9562019B2, granted Feb 7, 2017. View Source
